

Mass Spectrometry Analysis of Achyranthoside D: A Technical Guide

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Compound of Interest

Compound Name: Achyranthoside D

Cat. No.: B6595018

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of **Achyranthoside D**, a notable saponin isolated from *Achyranthes bidentata*. This document details the fragmentation patterns, experimental protocols, and relevant biological pathways associated with this compound, offering a valuable resource for its identification, quantification, and mechanistic studies.

Mass Spectrometry Fragmentation Analysis

High-resolution mass spectrometry, particularly using techniques like UPLC-Q-TOF-MS/MS, is a powerful tool for the structural elucidation of complex natural products such as **Achyranthoside D**. Analysis in negative ion mode provides distinct fragmentation patterns that are characteristic of its structure.

The fragmentation of **Achyranthoside D** primarily involves the sequential loss of its sugar moieties and specific cleavages within the aglycone structure. The mass spectrogram reveals a deprotonated molecule $[M-H]^-$ as the precursor ion. Subsequent fragmentation (MS/MS) leads to the generation of several diagnostic product ions.

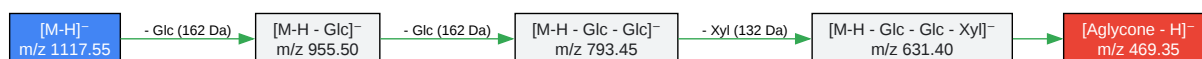
Quantitative Data of Mass Spectrometric Fragmentation

The following table summarizes the key ions observed during the MS/MS analysis of **Achyranthoside D** in negative ion mode.

Ion Type	m/z	Description
Precursor Ion	1117.55	$[M-H]^-$
Fragment Ion	955.50	$[M-H - Glc]^-$
Fragment Ion	793.45	$[M-H - Glc - Glc]^-$
Fragment Ion	631.40	$[M-H - Glc - Glc - Xyl]^-$
Fragment Ion	469.35	$[Aglycone - H]^-$

Fragmentation Pathway of Achyranthoside D

The fragmentation cascade of **Achyranthoside D** initiates with the loss of a glucose (Glc) moiety, followed by the cleavage of a second glucose unit and a xylose (Xyl) residue, ultimately yielding the deprotonated aglycone.



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Fragmentation pathway of **Achyranthoside D** in negative ion mode.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of **Achyranthoside D** using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Sample Preparation

- Extraction: Weigh 1.0 g of powdered *Achyranthes bidentata* root and add 25 mL of 70% methanol.
- Sonication: Sonicate the mixture for 30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

UPLC-Q-TOF-MS/MS Analysis

Liquid Chromatography (UPLC) Conditions:

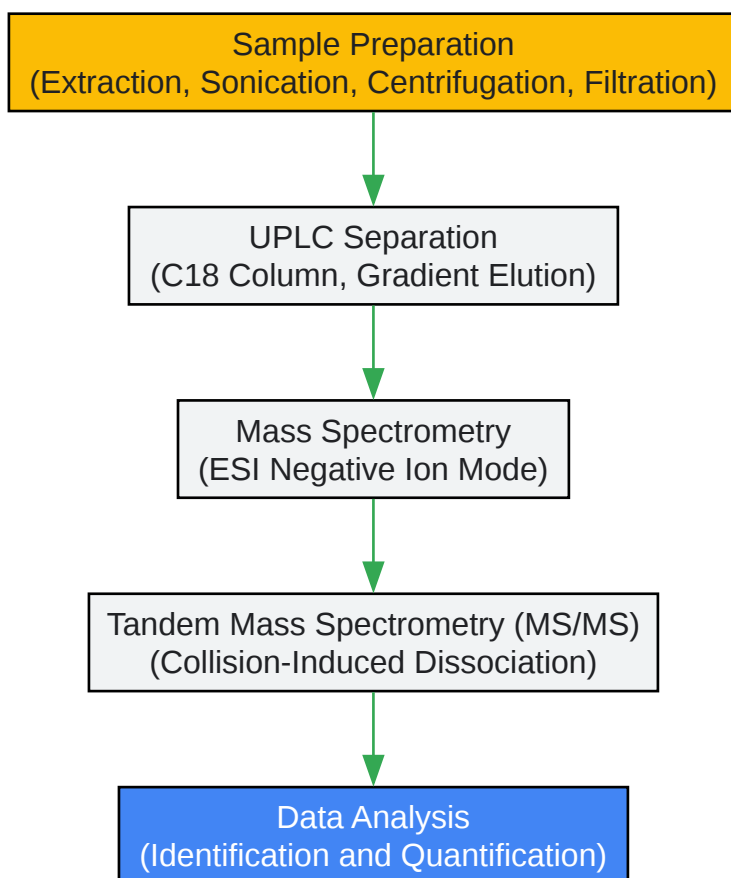
Parameter	Value
Column	ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	35°C
Injection Volume	2 µL
Gradient Elution	0-2 min, 5% B; 2-10 min, 5-30% B; 10-18 min, 30-60% B; 18-25 min, 60-95% B

Mass Spectrometry (Q-TOF-MS) Conditions:

Parameter	Value
Ionization Mode	ESI Negative
Capillary Voltage	2.5 kV
Sampling Cone Voltage	40 V
Source Temperature	120°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/h
Desolvation Gas Flow	600 L/h
Mass Range	m/z 100-1500
Collision Energy	20-40 eV

Experimental Workflow

The overall workflow for the mass spectrometry analysis of **Achyranthoside D** is depicted below.



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Workflow for the UPLC-Q-TOF-MS/MS analysis of **Achyranthoside D**.

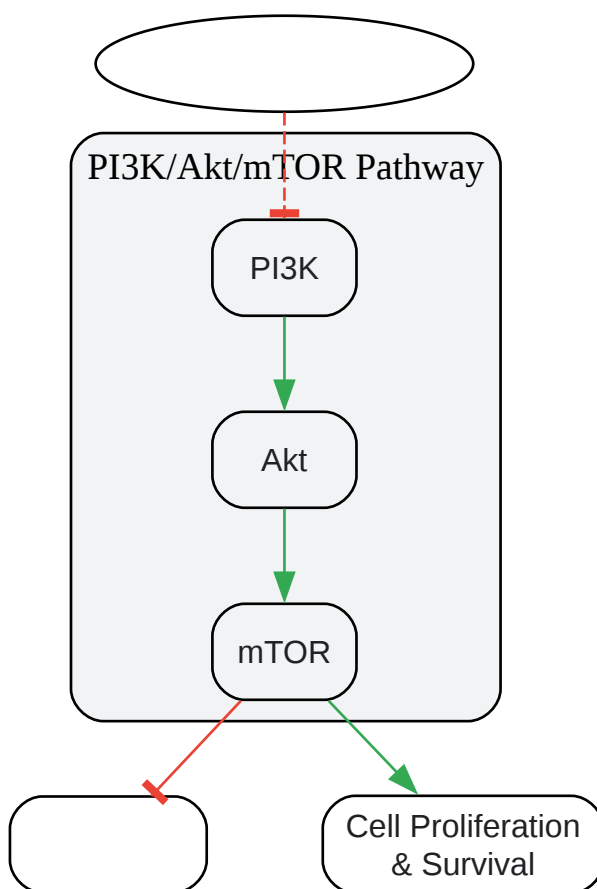
Biological Signaling Pathway

Achyranthoside D has been shown to exert its biological effects, in part, through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and autophagy. **Achyranthoside D** has been observed to inhibit this pathway, leading to downstream cellular responses.

Achyranthoside D-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

Achyranthoside D is believed to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR cascade. This inhibitory action can lead to the induction of autophagy and the

suppression of cell proliferation, which are important mechanisms in various therapeutic contexts, including cancer and inflammatory diseases.



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Inhibitory effect of **Achyranthoside D** on the PI3K/Akt/mTOR signaling pathway.

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